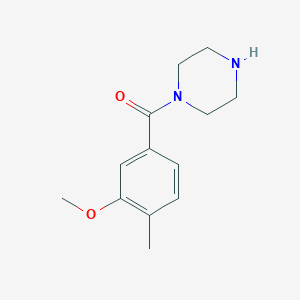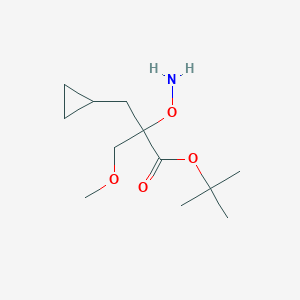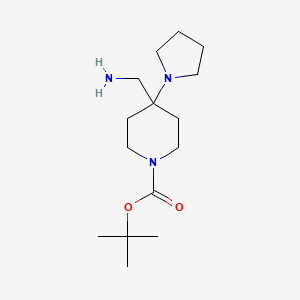
1-(3-Methoxy-4-methylbenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxy-4-methylbenzoyl)piperazine is a chemical compound with the molecular formula C13H18N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a methoxy and methyl group on the benzoyl moiety.
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxy-4-methylbenzoyl)piperazine typically involves the reaction of 3-methoxy-4-methylbenzoic acid with piperazine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(3-Methoxy-4-methylbenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxy-4-methylbenzoyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxy-4-methylbenzoyl)piperazine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxy-4-methylbenzoyl)piperazine can be compared with other similar compounds, such as:
- 1-(3-Methoxybenzoyl)piperazine
- 1-(4-Methylbenzoyl)piperazine
- 1-(3,4-Dimethoxybenzoyl)piperazine
These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(3-methoxy-4-methylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O2/c1-10-3-4-11(9-12(10)17-2)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
InChI-Schlüssel |
VXACBURYAYNPEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tert-butoxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13226992.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13227000.png)



![Methyl 2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13227025.png)
amine](/img/structure/B13227026.png)





![6-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13227093.png)

